Lipophilicity Advantage: XLogP3 3.4 vs. 2.4 for 6-Bromo-3,3-dimethylindolin-2-one
The target compound exhibits an XLogP3 of 3.4, compared to 2.4 for the N-unsubstituted analog 6-bromo-3,3-dimethylindolin-2-one (CID 10657649). This ΔXLogP3 of +1.0 is attributable to the N-isopropyl group and indicates a ~10-fold increase in calculated octanol/water partition coefficient, which can significantly influence membrane permeability, metabolic stability, and in vivo distribution in drug discovery programs [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 6-Bromo-3,3-dimethylindolin-2-one (CAS 158326-84-2): XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +1.0 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 for target; 2025.04.14 for comparator) |
Why This Matters
A 1.0 unit increase in logP can shift a compound from a moderate to a highly lipophilic property space, directly impacting lead optimization decisions where balancing potency with ADME properties is critical.
- [1] PubChem Compound Summary for CID 90046328, 6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one; XLogP3 value 3.4. View Source
- [2] PubChem Compound Summary for CID 10657649, 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one; XLogP3 value 2.4. View Source
